Trichilinin B Cytotoxicity vs. 3-Deacetyl-4′-demethyl-28-oxosalannin in AZ521 Gastric Cancer Cells
In a direct head-to-head comparison within the same study, Trichilinin B (a 1-tigloyl-substituted Trichilinin analog) exhibited an IC50 of 58.2 µM against AZ521 human gastric cancer cells, whereas the structurally related limonoid 3-Deacetyl-4′-demethyl-28-oxosalannin showed an IC50 of 3.2 µM, representing an 18.2-fold difference in potency [1]. This comparison highlights the significant impact of specific structural modifications on cytotoxic activity.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | Trichilinin B: IC50 = 58.2 µM |
| Comparator Or Baseline | 3-Deacetyl-4′-demethyl-28-oxosalannin: IC50 = 3.2 µM |
| Quantified Difference | 18.2-fold higher potency for comparator |
| Conditions | AZ521 human gastric cancer cell line, in vitro cytotoxicity assay (Pan et al., 2014b) |
Why This Matters
This 18-fold difference in potency directly informs selection of the appropriate limonoid for gastric cancer research, as Trichilinin B is markedly less potent than its close structural analog.
- [1] Pan, L., et al. (2014). Cytotoxic and nitric oxide production-inhibitory activities of limonoids and other compounds from the leaves and bark of Melia azedarach. Bioorganic & Medicinal Chemistry, 22(1), 482-488. View Source
